molecular formula C15H15F3N2O2S B173382 N-[(1S,2S)-2-Amino-1,2-diphenylethyl]-1,1,1-trifluoromethanesulfonamide CAS No. 167316-28-1

N-[(1S,2S)-2-Amino-1,2-diphenylethyl]-1,1,1-trifluoromethanesulfonamide

Cat. No. B173382
CAS RN: 167316-28-1
M. Wt: 344.4 g/mol
InChI Key: GIBMTDKHCXCSNA-KBPBESRZSA-N
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Description

N-[(1S,2S)-2-Amino-1,2-diphenylethyl]-1,1,1-trifluoromethanesulfonamide, also known as ADTMS, is an organic compound that has been used in various scientific research applications. It is a trifluoromethylsulfonamide derivative of diphenylethylamine. ADTMS is a useful compound for studying the properties of organic molecules, as it can be used to synthesize and modify other compounds.

Scientific Research Applications

Self-Association Studies in Inert Environments

N-(2-phenylethyl) trifluoromethanesulfonamide demonstrates unique self-association behaviors in inert solvents such as CCl4, forming equilibrium mixtures of monomers and chain associates. This behavior contrasts with other triflamide derivatives, which tend to form cyclic self-associates under similar conditions. These findings highlight the intricate molecular interactions and the potential for designing new materials with specific self-association properties (Sterkhova, Moskalik, & Shainyan, 2013).

Synthesis and Functionalization Studies

The synthesis and functionalization of N-allyl trifluoromethanesulfonamide have been explored, revealing the compound's potential as a strong NH acid. These compounds are particularly interesting for further functionalization at the nitrogen atom, demonstrating the versatility of trifluoromethanesulfonamides in organic synthesis (Shainyan & Danilevich, 2013).

Regio- and Stereoselective Addition Reactions

Trifluoromethanesulfonamide engages in regio- and stereoselective addition reactions with cycloalkadienes. The specificity of these reactions opens avenues for the synthesis of complex molecules with precise structural configurations, showcasing the reagent's utility in fine-tuning molecular structures (Moskalik et al., 2013).

Catalytic Applications

Lanthanide(III) trifluoromethanesulfonates, derivatives of trifluoromethanesulfonamide, have shown extraordinary catalytic efficiency in the aminolysis of 1,2-epoxides. This catalytic activity results in the formation of β-amino alcohols with high regioselectivity and stereoselectivity, indicating the potential of these compounds in catalysis (Chini et al., 1994).

Unusual Transformations in Highly Unsaturated Derivatives

N,N′-(Hexa-2,4-diyn-1,6-diyl)bis(trifluoromethanesulfonamide) undergoes unexpected transformations in hexane solutions, leading to the formation of diphenyldiacetylene. This observation suggests potential applications in synthesizing novel organic compounds through unique reaction pathways (Ushakova & Shainyan, 2019).

Biochemical Analysis

Biochemical Properties

N-[(1S,2S)-2-Amino-1,2-diphenylethyl]-1,1,1-trifluoromethanesulfonamide plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, this compound has been shown to interact with specific enzymes involved in metabolic pathways, altering their catalytic activity. The nature of these interactions often involves binding to the active site of the enzyme, leading to either inhibition or activation of the enzyme’s function .

Cellular Effects

The effects of this compound on cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, this compound can affect the expression of genes involved in metabolic processes, leading to changes in cellular metabolism. Additionally, it has been observed to impact cell signaling pathways, which can alter cell proliferation, differentiation, and apoptosis .

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It can bind to enzymes, leading to either inhibition or activation of their activity. This binding often involves interactions with the enzyme’s active site, altering its conformation and function. Additionally, this compound can influence gene expression by interacting with transcription factors or other regulatory proteins, leading to changes in the transcriptional activity of specific genes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The stability and degradation of this compound are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under specific conditions, but its activity can decrease over time due to degradation. Long-term exposure to this compound in in vitro or in vivo studies has revealed changes in cellular function, including alterations in metabolic activity and gene expression .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, this compound can modulate enzyme activity and gene expression without causing significant toxicity. At higher doses, it may exhibit toxic or adverse effects, including disruptions in cellular metabolism and increased apoptosis. Threshold effects have been observed, where the compound’s activity significantly changes at specific dosage levels .

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that play a role in these pathways, influencing metabolic flux and metabolite levels. For instance, this compound can alter the activity of enzymes involved in amino acid metabolism, leading to changes in the levels of specific metabolites. These interactions are crucial for understanding the compound’s overall impact on cellular metabolism .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions influence the compound’s localization and accumulation in different cellular compartments. For example, binding to transport proteins can facilitate the compound’s entry into cells, while interactions with intracellular proteins can affect its distribution within the cell .

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function. This compound can be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications. For instance, it may localize to the mitochondria, where it can influence mitochondrial function and metabolism. Understanding the subcellular localization of this compound is essential for elucidating its mechanism of action and potential therapeutic applications .

properties

IUPAC Name

N-[(1S,2S)-2-amino-1,2-diphenylethyl]-1,1,1-trifluoromethanesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15F3N2O2S/c16-15(17,18)23(21,22)20-14(12-9-5-2-6-10-12)13(19)11-7-3-1-4-8-11/h1-10,13-14,20H,19H2/t13-,14-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GIBMTDKHCXCSNA-KBPBESRZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(C(C2=CC=CC=C2)NS(=O)(=O)C(F)(F)F)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)[C@@H]([C@H](C2=CC=CC=C2)NS(=O)(=O)C(F)(F)F)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15F3N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401151337
Record name N-[(1S,2S)-2-Amino-1,2-diphenylethyl]-1,1,1-trifluoromethanesulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401151337
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

344.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

167316-28-1
Record name N-[(1S,2S)-2-Amino-1,2-diphenylethyl]-1,1,1-trifluoromethanesulfonamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=167316-28-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-[(1S,2S)-2-Amino-1,2-diphenylethyl]-1,1,1-trifluoromethanesulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401151337
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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